molecular formula C23H19ClN2O5 B11998034 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 478630-10-3

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B11998034
CAS No.: 478630-10-3
M. Wt: 438.9 g/mol
InChI Key: XAQBAWDTOUEUHP-AFUMVMLFSA-N
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Description

    4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C21H13Cl3N2O3. It belongs to the class of benzoylcarbohydrazones and contains both aromatic and carbonyl functional groups.

    Structure: The compound consists of a phenyl ring substituted with a 3,4-dimethoxybenzoate group and a hydrazono group attached to the phenyl ring via a chlorobenzoyl moiety.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 3,4-dimethoxybenzoic acid and 2-chlorobenzoyl chloride, followed by the addition of hydrazine hydrate to form the hydrazide intermediate. Finally, the hydrazide reacts with phenyl isocyanate to yield the target compound.

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., dichloromethane or chloroform) with appropriate catalysts.

      Industrial Production: While industrial-scale production details are scarce, researchers often synthesize this compound in the laboratory for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like hydrazine hydrate, phenyl isocyanate, and chlorobenzoyl chloride are essential for its synthesis.

      Major Products: The primary product is the target compound itself, but by-products may form during the synthetic process.

  • Scientific Research Applications

      Biology: Its biological activity (if any) remains an area of investigation.

      Medicine: No specific medical applications are well-documented.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is lacking. Further research is needed to understand its interactions with biological targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    478630-10-3

    Molecular Formula

    C23H19ClN2O5

    Molecular Weight

    438.9 g/mol

    IUPAC Name

    [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

    InChI

    InChI=1S/C23H19ClN2O5/c1-29-20-12-9-16(13-21(20)30-2)23(28)31-17-10-7-15(8-11-17)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+

    InChI Key

    XAQBAWDTOUEUHP-AFUMVMLFSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC

    Origin of Product

    United States

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